molecular formula C8H18N2O3S B024333 D-Buthionine-(S,R)-sulfoximine CAS No. 113158-69-3

D-Buthionine-(S,R)-sulfoximine

Cat. No.: B024333
CAS No.: 113158-69-3
M. Wt: 222.31 g/mol
InChI Key: KJQFBVYMGADDTQ-SKKCEABJSA-N
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Description

Discovery and Initial Characterization

The development of buthionine sulfoximine compounds emerged from research into agents that could inhibit glutathione synthesis. BSO was developed as an analog of methionine sulfoximine (MSO), which was identified as the toxic agent in agenized grain. This connection provided the foundation for creating more specific inhibitors of glutathione biosynthesis.

This compound is specifically described as "a 2-amino-4-(S-butylsulfonimidoyl)butanoic acid which has R-configuration". The characterization of the different BSO isomers represented a significant advancement in understanding the stereochemistry and biological activity of these compounds.

The isolation and characterization of the different BSO stereoisomers was accomplished through careful crystallization techniques. L-buthionine (R)-sulfoximine was isolated through repeated crystallization of L-buthionine (SR)-sulfoximine from water, while L-buthionine (S)-sulfoximine was obtained by crystallization as the trifluoroacetate salt in ethanol/hexane mixtures. The absolute configuration, bond lengths, and angles of L-buthionine (R)-sulfoximine were determined through X-ray diffraction studies, establishing the stereochemical parameters of these molecules.

Table 1: Chemical Properties of this compound

Property Value
Molecular Formula C8H18N2O3S
Molecular Weight 222.31 g/mol
CAS Number 113158-69-3
Alternative Names (2R)-2-amino-4-(butylsulfonimidoyl)butanoic acid, D-Buthionine Sulfoximine, (R)-Buthionine sulfoximine
Physical Appearance White solid (typical for this class of compounds)

Evolution as a Research Tool in Redox Biology

BSO isomers, including this compound, gained prominence in redox biology research due to their ability to specifically deplete glutathione (GSH), a critical cellular antioxidant. The compound works by inhibiting γ-glutamylcysteine synthetase (γGCS), the first and rate-limiting enzyme in GSH biosynthesis. This specific inhibition creates a controlled state of oxidative stress in experimental systems.

This property has made BSO compounds invaluable for investigating the role of GSH in various biological processes, including antioxidant defense mechanisms, detoxification pathways, and cell signaling cascades. The application of BSO in research settings has expanded our understanding of how GSH depletion affects cellular responses to oxidative stress, toxic compounds, and various pharmacological agents.

The utility of BSO in cancer research has been particularly significant. Cancer cells typically exhibit elevated GSH levels, which can protect them against oxidative damage and facilitate the detoxification of chemotherapeutic agents. By depleting GSH with BSO, researchers have been able to sensitize resistant tumor cells to various anticancer treatments, revealing potential strategies to overcome chemoresistance.

Historical Progression of Scientific Understanding

The understanding of BSO isomers, including this compound, has evolved substantially over time. Initial research focused primarily on characterizing the compound's structure and its inhibitory effects on GSH synthesis. Subsequent investigations expanded to explore its potential applications in both basic research and clinical settings.

A significant milestone in BSO research occurred in the 1990s when it entered clinical development as a potential adjunct to chemotherapy. Phase I clinical trials assessed the safety and efficacy of BSO in combination with melphalan (L-PAM) in cancer patients. These trials demonstrated that BSO could safely deplete GSH in both peripheral mononuclear cells and tumor tissue while showing potential efficacy in treating tumors resistant to alkylating or platinating agents.

Later studies have continued to expand the potential applications of BSO. Recent investigations have examined its use in combination with various anticancer agents, including arsenic trioxide, cisplatin, and gemcitabine, as well as in radionuclide therapy approaches. The compound continues to serve as an important tool in understanding the role of GSH in health and disease states.

Properties

IUPAC Name

(2R)-2-amino-4-(butylsulfonimidoyl)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2O3S/c1-2-3-5-14(10,13)6-4-7(9)8(11)12/h7,10H,2-6,9H2,1H3,(H,11,12)/t7-,14?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJQFBVYMGADDTQ-SKKCEABJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCS(=N)(=O)CCC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCS(=N)(=O)CC[C@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10424955
Record name D-Buthionine-(S,R)-sulfoximine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10424955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

113158-69-3
Record name D-Buthionine-(S,R)-sulfoximine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10424955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

General Procedure for Rh(II)-Catalyzed Synthesis

Rhodium catalysts enable efficient nitrene transfer to sulfoxides, forming sulfoximines with high stereochemical fidelity. A representative protocol involves:

  • Substrate Preparation : Enantiopure sulfoxide (1.0 equiv) is dissolved in anhydrous dichloromethane.

  • Catalyst System : Rh₂(esp)₂ (2 mol%) and O-(2,4-dinitrophenyl)-hydroxylamine (DPH, 1.2 equiv) are added under nitrogen.

  • Reaction Conditions : Stirring at 25°C for 12 hours yields NH-sulfoximines directly.

  • Workup : Purification via silica gel chromatography affords the product in 75–90% yield with >99% ee.

Diastereoselective Variant

Using Rh₂[(S)-nta]₄ and (S)-N-(p-toluenesulfonyl)-p-toluene sulfonimidamide, sulfoxides are converted to sulfoximines with 85–95% diastereomeric excess. This method is critical for accessing the (S,R)-configuration in BSO.

Light-Mediated Nitrene Transfer and Oxidation

A one-pot imidation/oxidation strategy streamlines BSO synthesis:

  • Light Irradiation : Sulfides are treated with 3-substituted-1,4,2-dioxazol-5-ones under blue LED light, generating sulfilimines.

  • Oxidation : Subsequent addition of tert-butyl hydroperoxide (TBHP) and iron(II) chloride oxidizes sulfilimines to sulfoximines.

  • Yield : This method achieves 65–80% overall yield with retention of configuration.

Deprotection and Functionalization

N-Cyano Sulfoximine Deprotection

N-Cyano-protected sulfoximines are deblocked under acidic conditions:

  • 50% H₂SO₄ at 110°C : Cleaves the cyano group, yielding NH-sulfoximines.

  • Trifluoroacetic Anhydride : Converts N-cyano to N-trifluoroacetyl derivatives, subsequently hydrolyzed with methanol.

Alkylation of NH-Sulfoximines

NH-BSO is functionalized using alkyl bromides in DMSO with KOH, achieving 70–85% yield.

Resolution of Racemic Mixtures

Chiral resolution remains vital for obtaining enantiopure BSO:

  • Camphorsulfonic Acid : Racemic BSO is treated with enantiopure camphorsulfonic acid, forming diastereomeric salts.

  • Crystallization : Differential solubility enables separation, yielding D-Buthionine-(S,R)-sulfoximine with >98% ee.

Analytical and Optimization Data

Table 1: Comparative Analysis of Synthesis Methods

MethodCatalyst/ReagentYield (%)ee (%)Key Advantage
Rh(II)-CatalyzedRh₂(esp)₂ + DPH85>99Direct NH-sulfoximine synthesis
Light-MediatedFeCl₂ + TBHP7895One-pot imidation/oxidation
DiastereoselectiveRh₂[(S)-nta]₄9095High diastereomeric excess
Metal-Free AlkylationKMnO₄ + K₂CO₃70N/AScalable, no transition metals

Chemical Reactions Analysis

Types of Reactions: D-Buthionine-(S,R)-sulfoximine primarily undergoes substitution reactions due to the presence of the sulfoximine group. It can also participate in oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions:

    Substitution Reactions: These reactions often involve nucleophiles such as amines or thiols. The reaction conditions typically include mild temperatures and neutral to slightly basic pH.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide or peracids can be used to oxidize this compound, leading to the formation of sulfoxide or sulfone derivatives.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride can reduce the sulfoximine group to its corresponding amine.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while substitution reactions can produce various derivatives depending on the nucleophile involved.

Scientific Research Applications

Scientific Research Applications

BSO has been extensively studied for its ability to deplete intracellular GSH levels, which plays a crucial role in various biological processes, including oxidative stress response and drug resistance. Below are key applications of BSO in scientific research:

Cancer Therapy Enhancement

BSO is primarily utilized to sensitize cancer cells to chemotherapy by reducing GSH levels, which are often elevated in resistant tumor cells. This application has been demonstrated in several studies:

  • Doxorubicin Resistance : In a study involving athymic nude mice with human fibrosarcoma xenografts, BSO was shown to restore the sensitivity of multidrug-resistant tumors to doxorubicin. The combination therapy resulted in a significant increase in the overall response rate from 0% to 63% in resistant tumors when treated with both BSO and doxorubicin .
  • Arsenic Trioxide (As2O3) Combination : BSO has been used alongside As2O3 to enhance cytotoxicity against various cancer cell lines. The combination treatment effectively inhibited growth and increased reactive oxygen species (ROS) levels, leading to improved therapeutic outcomes without additional toxicity .

Radiosensitization

BSO has been investigated as a radiosensitizer in peptide receptor radionuclide therapy (PRRT). A study demonstrated that combining BSO with 177Lu-DOTATATE improved treatment efficacy for neuroendocrine tumors by enhancing oxidative stress without increasing toxicity . This approach targets the antioxidant defense mechanisms within tumor cells, making them more susceptible to radiation-induced damage.

Oxidative Stress Induction

In experimental models, BSO has been employed to induce oxidative stress for studying cellular responses. For instance, it has been used to deplete GSH in retinal ganglion cells and other cell types, allowing researchers to investigate the effects of oxidative stress on cellular functions and survival .

Case Studies

Several case studies highlight the effectiveness of BSO in clinical and preclinical settings:

Study Application Findings
Doxorubicin ResistanceRestored drug sensitivity in resistant tumors; overall response rate increased from 0% to 63%.
Arsenic Trioxide CombinationEnhanced cytotoxicity across multiple cancer cell lines; improved therapeutic outcomes without added toxicity.
PRRT with 177Lu-DOTATATEIncreased efficacy against neuroendocrine tumors; synergistic effect observed without additional toxicity.

Mechanism of Action

The primary mechanism of action of D-Buthionine-(S,R)-sulfoximine involves the inhibition of gamma-glutamylcysteine synthetase. This enzyme is responsible for the first step in the biosynthesis of glutathione. By inhibiting this enzyme, this compound reduces the production of glutathione, leading to increased oxidative stress within cells. This mechanism is particularly useful in research studies aimed at understanding the role of glutathione in cellular defense and metabolism.

Comparison with Similar Compounds

Research Findings and Implications

  • GSH Depletion Efficacy: L-BSO reduces tumor GSH to <20% in xenografts, enhancing melphalan’s tumor growth delay by 40% .
  • Toxicity Profile: BSO exhibits minimal cytotoxicity alone (D37 = 0.73–8.5 μM in melanoma) but synergizes with alkylating agents .

Biological Activity

D-Buthionine-(S,R)-sulfoximine (BSO) is a potent inhibitor of glutathione (GSH) biosynthesis, primarily acting through the inhibition of gamma-glutamylcysteine synthetase. This compound has garnered attention in various fields of biomedical research due to its ability to modulate oxidative stress and influence drug resistance mechanisms in cancer therapy. This article explores the biological activity of BSO, focusing on its mechanisms, therapeutic applications, and relevant case studies.

BSO inhibits GSH synthesis by targeting gamma-glutamylcysteine synthetase, leading to significant depletion of intracellular GSH levels. GSH is a critical antioxidant that plays a vital role in cellular defense against oxidative stress. By reducing GSH levels, BSO enhances the susceptibility of cells to oxidative damage and can potentiate the effects of certain chemotherapeutic agents.

Key Research Findings

  • Inhibition of Drug Resistance :
    • A study demonstrated that BSO can reverse multidrug resistance (MDR) in cancer cells by depleting GSH levels. In athymic nude mice with human fibrosarcoma xenografts, BSO treatment combined with doxorubicin restored the drug's efficacy against MRP-expressing tumors, achieving a 63% overall response rate .
  • Enhancement of Radiotherapy :
    • Research indicated that combining BSO with peptide receptor radionuclide therapy (177Lu-DOTATATE) significantly improved therapeutic outcomes in neuroendocrine tumors. The combination resulted in enhanced tumor cell death without increasing toxicity, suggesting a synergistic effect when GSH levels were reduced .
  • Antiparasitic Activity :
    • BSO has shown efficacy against Trypanosoma brucei, the causative agent of sleeping sickness. In animal models, it eliminated the parasite from the bloodstream by inducing oxidative stress through GSH depletion .

Case Study 1: Cancer Therapy

A clinical study assessed the effects of BSO on patients undergoing chemotherapy for solid tumors. The results indicated that patients receiving BSO alongside standard treatment experienced improved tumor response rates compared to those receiving chemotherapy alone. This was attributed to enhanced retention of chemotherapeutic agents within tumor cells due to reduced GSH levels.

Case Study 2: Neuroendocrine Tumors

In a preclinical model involving 177Lu-DOTATATE treatment for neuroendocrine tumors, researchers found that co-administration of BSO led to a significant reduction in tumor volume over time compared to controls. The relative tumor volume was notably lower in the combination group after three weeks, demonstrating the potential for BSO to augment radiotherapy effectiveness .

Data Table: Summary of Biological Effects

Study Model Intervention Outcome Reference
1Mice with HT1080 tumorsDoxorubicin + BSO63% overall response rate in MDR tumors
2Neuroendocrine tumor model177Lu-DOTATATE + BSOEnhanced tumor cell death without increased toxicity
3T. brucei-infected miceBSO treatmentElimination of parasites via oxidative stress induction

Q & A

Q. What is the primary biochemical mechanism of BSO, and how does it modulate cellular redox balance?

BSO is a cell-permeable, irreversible inhibitor of γ-glutamylcysteine synthetase (γ-GCS) , the rate-limiting enzyme in glutathione (GSH) biosynthesis. By blocking GSH synthesis, BSO depletes intracellular GSH pools, inducing oxidative stress and sensitizing cells to pro-apoptotic or ferroptotic stimuli. Methodologically, researchers validate GSH depletion using assays like the glutathione reductase recycling assay or fluorescence-based probes (e.g., monochlorobimane) .

Q. What are standard protocols for in vitro BSO treatment in cancer cell lines?

  • Concentration range : 0.1–1 mM, depending on cell type (e.g., 1 mM for neuroblastoma SK-N-BE-2C/LAN5 cells; 0.1 mM for B-cell lymphoma PW cells) .
  • Duration : 12–72 hours, with GSH depletion observed as early as 12 hours (95% reduction) and complete depletion by 24 hours in some models .
  • Validation : Pair BSO with ROS probes (e.g., DCFH-DA) and apoptosis markers (Annexin V/PI) to confirm oxidative stress and cell death pathways .

Q. How should BSO solubility and stability be managed in experimental setups?

  • Solubility : BSO is water-soluble (50 mg/mL in H2O; 10 mM stock solutions). For in vitro studies, dissolve in PBS or culture media with sonication .
  • Storage : Store powder at -20°C for 3 years; prepared solutions at -80°C for ≤1 year .

Advanced Research Questions

Q. How does BSO synergize with chemotherapeutic agents, and what experimental designs are optimal for studying this?

BSO enhances the efficacy of agents reliant on oxidative stress (e.g., cisplatin, doxorubicin) by depleting GSH. Key design considerations:

  • Timing : Pre-treat cells with BSO (24 h) before chemotherapeutic exposure to ensure GSH depletion .
  • Dose titration : Use sub-toxic BSO doses (e.g., 0.5 mM) to avoid confounding cytotoxicity .
  • In vivo models : In mice, continuous intravenous infusion (300–600 mg/kg/day) reduces tumor GSH by >95% without systemic toxicity .

Q. What are contradictory findings regarding BSO’s efficacy across cancer models, and how can they be resolved?

  • Variability : BSO shows IC50 differences in tumor types (e.g., 1.9 μM in melanoma vs. 29 μM in ovarian cancer) due to baseline GSH levels and γ-GCS expression .
  • Resolution : Profile GSH synthesis enzymes (e.g., γ-GCS activity via HPLC) and baseline GSH (via Ellman’s assay) before treatment .

Q. How can BSO be used to study ferroptosis, and what methodological precautions are required?

BSO-induced GSH depletion sensitizes cells to ferroptosis inducers (e.g., erastin, RSL3). Critical steps:

  • Combine with iron chelators : Use deferoxamine to distinguish ferroptosis from apoptosis .
  • Validate lipid peroxidation : Measure malondialdehyde (MDA) or 4-HNE adducts via immunoblotting .

Q. What are the limitations of BSO in vivo, and how can pharmacokinetic challenges be addressed?

  • Short half-life : BSO requires continuous infusion (e.g., 600 mg/kg/day in mice) to sustain GSH depletion .
  • Tissue specificity : Monitor GSH levels in target organs (e.g., liver, tumors) via LC-MS to confirm efficacy .

Methodological Tables

Q. Table 1. BSO Activity in Preclinical Models

Model SystemBSO DoseKey OutcomeReference
Neuroblastoma cells1 mM, 24 h3–4x ROS increase; 20% apoptosis
HT1080 xenografts600 mg/kg/day, i.v.>95% tumor GSH depletion
BALB/c mice6 mmol/kg, i.p.Activated NGF/TrkA/Akt pathway

Q. Table 2. Troubleshooting BSO Experiments

IssueSolution
Incomplete GSH depletionIncrease treatment duration (≥24 h) or dose (≤1 mM) .
Off-target apoptosisUse lower BSO doses (0.1–0.5 mM) and validate with caspase inhibitors .
Poor solubilitySonicate BSO in PBS or warm to 37°C .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
D-Buthionine-(S,R)-sulfoximine
Reactant of Route 2
D-Buthionine-(S,R)-sulfoximine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.